molecular formula C10H10ClN B11761833 5-Chloro-4,7-dimethyl-1H-indole

5-Chloro-4,7-dimethyl-1H-indole

Katalognummer: B11761833
Molekulargewicht: 179.64 g/mol
InChI-Schlüssel: VNRJYGVWCMDQPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-4,7-dimethyl-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4,7-dimethyl-1H-indole typically involves the chlorination of 4,7-dimethyl-1H-indole. One common method is the electrophilic substitution reaction where chlorine is introduced into the indole ring using reagents like thionyl chloride or sulfuryl chloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-4,7-dimethyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Chloro-4,7-dimethyl-1H-indole is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It serves as a model compound to investigate the biological activities of indole-based molecules .

Medicine: The compound’s potential antiviral, anticancer, and antimicrobial properties make it a candidate for drug development. Researchers explore its efficacy in treating various diseases and its mechanism of action at the molecular level .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science .

Wirkmechanismus

The mechanism of action of 5-Chloro-4,7-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

    5-Chloro-1H-indole: Lacks the methyl groups, leading to different reactivity and biological activity.

    4,7-Dimethyl-1H-indole: Lacks the chlorine atom, affecting its chemical properties and applications.

    5-Bromo-4,7-dimethyl-1H-indole:

Uniqueness: Its specific chemical structure allows for targeted interactions in biological systems and diverse applications in synthetic chemistry .

Eigenschaften

Molekularformel

C10H10ClN

Molekulargewicht

179.64 g/mol

IUPAC-Name

5-chloro-4,7-dimethyl-1H-indole

InChI

InChI=1S/C10H10ClN/c1-6-5-9(11)7(2)8-3-4-12-10(6)8/h3-5,12H,1-2H3

InChI-Schlüssel

VNRJYGVWCMDQPP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C2=C1NC=C2)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.